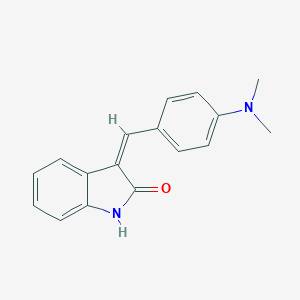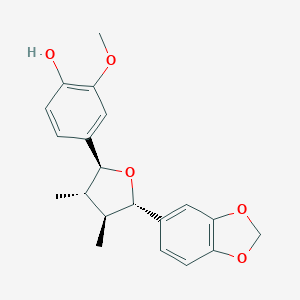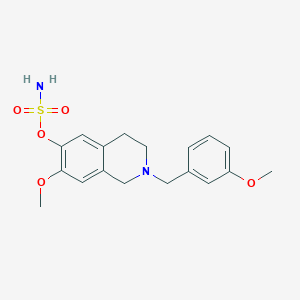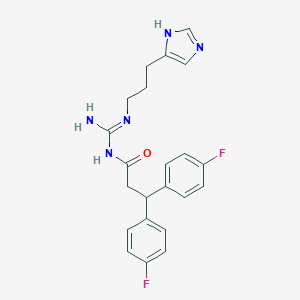
SU4312
Overview
Description
Mechanism of Action
Target of Action
SU 4312, also known as DMBI, is a potent and selective inhibitor of VEGFR and PDGFR tyrosine kinases . The IC50 values for VEGFR and PDGFR are 0.8 and 19.4 μM respectively . These receptors play crucial roles in angiogenesis and cell proliferation, making them important targets for cancer therapy.
Mode of Action
SU 4312 interacts with its targets (VEGFR and PDGFR) by binding to the ATP-binding site of these tyrosine kinases . This binding inhibits the phosphorylation and activation of these kinases, thereby blocking the downstream signaling pathways .
Biochemical Pathways
The inhibition of VEGFR and PDGFR by SU 4312 affects multiple biochemical pathways. It inhibits VEGF-dependent angiogenesis, which is crucial for tumor growth and metastasis . Additionally, it has been shown to protect against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS .
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies. The compound’s bioavailability, distribution, metabolism, and excretion would need to be determined in pharmacokinetic studies.
Result of Action
SU 4312 has been shown to inhibit VEGF-dependent angiogenesis without affecting normal cells . In addition, it has been shown to prevent MPP(+) -induced neuronal apoptosis in vitro, as well as to decrease MPTP-induced loss of dopaminergic neurons .
Action Environment
The action of SU 4312 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and storage conditions . It is recommended to store the compound at -20°C . Furthermore, the compound’s solubility in different solvents can impact its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can bind to proteins involved in signal transduction pathways, altering their conformation and activity .
Cellular Effects
The effects of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can affect gene expression by interacting with transcription factors and other regulatory proteins . This interaction can result in the upregulation or downregulation of target genes, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . Additionally, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . These interactions can lead to changes in cellular processes, such as metabolism, proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The degradation products can have different biochemical properties and effects on cells, which need to be considered in long-term studies. Additionally, the temporal effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular antioxidant capacity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, such as inducing apoptosis or necrosis in certain cell types . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, the dosage-dependent effects of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can vary between different animal models, necessitating careful consideration of species-specific responses .
Metabolic Pathways
3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . For example, it can inhibit the activity of glycolytic enzymes, leading to a decrease in glycolytic flux and an increase in oxidative phosphorylation . Additionally, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), affecting their redox state and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU 4312 involves the condensation of 4-dimethylaminobenzaldehyde with isatin in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for SU 4312 are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic route. The scalability of this method allows for the production of SU 4312 in larger quantities as needed for research purposes .
Chemical Reactions Analysis
Types of Reactions
SU 4312 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize SU 4312.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce SU 4312.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted indolinone derivatives .
Scientific Research Applications
SU 4312 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the inhibition of tyrosine kinases.
Biology: Investigated for its neuroprotective effects and its role in inhibiting neuronal nitric oxide synthase.
Medicine: Explored for its potential in treating neurodegenerative disorders and cancer due to its anti-angiogenic properties.
Industry: Utilized in the development of new therapeutic agents targeting VEGFR and PDGFR
Comparison with Similar Compounds
Similar Compounds
SU 5416: Another potent inhibitor of VEGFR, but with different selectivity and potency profiles.
Nintedanib: A triple angiokinase inhibitor targeting VEGFR, PDGFR, and fibroblast growth factor receptor (FGFR).
Dovitinib: A multitargeted receptor tyrosine kinase inhibitor with activity against VEGFR, PDGFR, and FGFR
Uniqueness
SU 4312 is unique due to its selective inhibition of VEGFR and PDGFR with minimal effects on other receptor tyrosine kinases such as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This selectivity makes it a valuable tool for studying specific signaling pathways and developing targeted therapies .
Properties
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWLVYMKBWHMX-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5812-07-7 | |
| Record name | 3-(4-Dimethylamino-benzylidenyl)-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005812077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SU 4312 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of solvent influence the doping process and stability of DMBI-doped semiconductors?A19: The solvent used in the doping process can significantly impact the dopant distribution, doping efficiency, and stability of the final material. For instance, o-dichlorobenzene was found to be an optimal solvent for N-DMBI doping of carbon nanotube yarns, while polar solvents like o-dichlorobenzene can improve the miscibility and doping efficiency of DMBI in certain polymers. [, , ]
A1: The provided research papers do not delve into the detailed pharmacokinetic and pharmacodynamic properties of DMBI.
Q2: What in vitro and in vivo models have been used to study the effects of DMBI?A20: Various in vitro and in vivo models have been employed to investigate the effects of DMBI, including: - Cell culture: Glioma cell lines [] - Animal models: Mouse models of glioma and retinal neovascularization [, ] - Clinical Trials: No clinical trials were discussed in the provided research articles.
A2: The provided research papers do not offer information about resistance mechanisms or cross-resistance related to DMBI.
A2: The provided research papers primarily focus on the application and mechanism of action of DMBI and do not provide detailed information on its toxicological profile.
Q3: What are some of the cross-disciplinary applications of DMBI?A28: DMBI has found applications in various disciplines, highlighting its versatility:
- Material Science and Engineering: As an n-type dopant for organic electronics and thermoelectric materials. [, , , ]
- Chemistry: As a reagent in organic synthesis and for the photodebromination of bromophenylalkenes. [, ]
- Biotechnology and Food Science: As a precursor for the production of vitamin B12. [, , ]
- Medicine: Investigated for its potential in treating cancer and neurodegenerative disorders. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3a'S,6a'R)-3'-(3,4-dihydroxybenzyl)-5'-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B543994.png)


![(4-Chlorophenyl)[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-YL]acetic acid](/img/structure/B544806.png)

![2-[(3S)-1-[7-[[1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-yl]-propylamino]heptyl]pyrrolidin-3-yl]-2,2-di(phenyl)acetamide](/img/structure/B545295.png)


![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B545995.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B545996.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B545998.png)
![(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid](/img/structure/B546026.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B546236.png)

